2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
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Description
“2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C11H14O2S . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C11H14O2S/c1-12(2)13-8-10-15(11-9-13)14-6-7-14/h3-12,16H,1-2H3, (H,18,19) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 210.29 . It is predicted to have a pKa value of 3.7 . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Catalysis
Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) through a condensation reaction involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This demonstrates the compound's potential in facilitating chemical transformations with high yields and reusability of the catalyst, indicating its applicability in synthetic organic chemistry (Tayebi et al., 2011).
Structural Characterization
A novel organic-inorganic hybrid perovskite-type hexabromotellurate material incorporating a triazole ring-containing amino acid was synthesized and analyzed through XRD, NMR, DFT, and Hirshfeld surface analysis. The study highlights the significance of structural characterization in understanding the properties of hybrid materials, which could have implications for materials science and engineering (Fizer et al., 2021).
Biological Activity
Research on heteroatomic compounds based on phenylthiourea and acetophenone derivatives has shown significant biological activities, including antioxidant effects and potential for drug development. This underscores the importance of the compound in medicinal chemistry, particularly in the discovery of new therapeutic agents (Farzaliyev et al., 2020).
Acid-Base Properties
The study of acid-base properties of 1,2,4-triazole-3-ylthioacetic acids has provided insights into their ionization constants, which are crucial for understanding the physicochemical properties of these compounds. This research is essential for the development of pharmaceuticals, as it helps predict the behavior of these compounds in biological systems (Kaplaushenko, 2014).
Properties
IUPAC Name |
2-[[4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)10-3-5-11(6-4-10)16-8-14-15-13(16)19-7-12(17)18/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGJFNUSXAZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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